H-DL-Arg-DL-Lys-DL-Arg-DL-Ser-DL-Arg-DL-Ala-DL-Glu-OH

Description

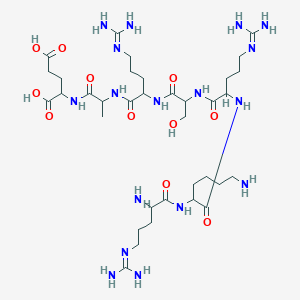

H-DL-Arg-DL-Lys-DL-Arg-DL-Ser-DL-Arg-DL-Ala-DL-Glu-OH is a heterochiral oligopeptide composed of alternating D- and L-amino acids. Its sequence includes arginine (Arg), lysine (Lys), serine (Ser), alanine (Ala), and glutamic acid (Glu), arranged in a repeating pattern. The alternating positively charged residues (Arg, Lys) and polar uncharged (Ser) or negatively charged (Glu) residues may confer amphipathic properties, which could facilitate interactions with biological membranes or proteins.

Properties

IUPAC Name |

2-[2-[[2-[[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67N17O11/c1-18(26(56)51-23(32(62)63)11-12-25(54)55)47-28(58)21(9-5-15-45-34(40)41)50-31(61)24(17-53)52-30(60)22(10-6-16-46-35(42)43)49-29(59)20(8-2-3-13-36)48-27(57)19(37)7-4-14-44-33(38)39/h18-24,53H,2-17,36-37H2,1H3,(H,47,58)(H,48,57)(H,49,59)(H,50,61)(H,51,56)(H,52,60)(H,54,55)(H,62,63)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKSYBQAXBWINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67N17O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of PKG Substrate typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of PKG Substrate may involve large-scale peptide synthesis using automated synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: PKG Substrate undergoes various chemical reactions, including phosphorylation, which is the addition of a phosphate group to the substrate by Protein Kinase G. This reaction is crucial for the activation or inhibition of downstream signaling pathways .

Common Reagents and Conditions: The phosphorylation of PKG Substrate typically requires adenosine triphosphate (ATP) as a phosphate donor and the presence of Protein Kinase G. The reaction conditions often include a buffered solution to maintain the pH and temperature optimal for enzyme activity .

Major Products Formed: The primary product formed from the phosphorylation of PKG Substrate is the phosphorylated peptide, which can then interact with other proteins or molecules to propagate the signaling cascade .

Scientific Research Applications

PKG Substrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme kinetics and the mechanisms of phosphorylation reactions. In biology, it helps elucidate the roles of cGMP-dependent signaling pathways in various physiological processes .

In medicine, PKG Substrate is used to investigate the mechanisms underlying cardiovascular diseases, such as hypertension and heart failure, where cGMP signaling plays a significant role. Additionally, it is employed in drug discovery to identify potential therapeutic targets and develop new treatments .

In the industry, PKG Substrate is utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of PKG Substrate involves its phosphorylation by Protein Kinase G. This process is initiated when cGMP binds to the regulatory domain of Protein Kinase G, causing a conformational change that activates the enzyme. The activated Protein Kinase G then transfers a phosphate group from ATP to the PKG Substrate, resulting in its phosphorylation .

The phosphorylated PKG Substrate can then interact with other proteins or molecules, modulating their activity and influencing various cellular processes. This mechanism is crucial for the regulation of smooth muscle relaxation, platelet function, and neuronal signaling .

Comparison with Similar Compounds

Research Findings and Limitations

- Antimicrobial Potential: The Arg/Lys-rich sequence resembles cationic antimicrobial peptides (e.g., defensins), but in vitro studies are needed to confirm activity.

- Stability : Heterochiral design may enhance plasma stability, as seen in D/L-configured antiviral peptides .

- Knowledge Gaps: No peer-reviewed studies directly address this compound’s pharmacokinetics or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.